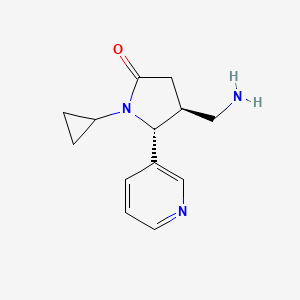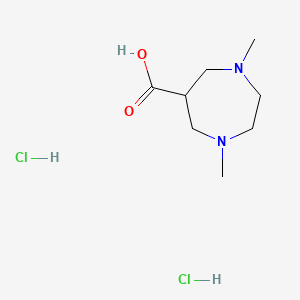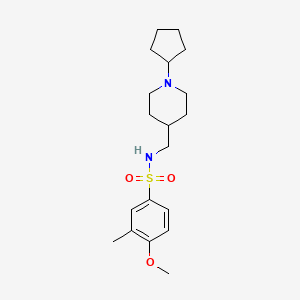
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds containing the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. They are well-known for their antibacterial activity .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a common feature in many pharmaceuticals and is known to interact with biological targets. It also contains a methoxy group and a methyl group attached to a benzene ring, which could potentially influence its physical and chemical properties .Chemical Reactions Analysis
The compound, being a sulfonamide, might undergo reactions typical for this class of compounds. This could include hydrolysis under acidic or alkaline conditions, or displacement reactions with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors influencing these properties could include the presence of the piperidine ring, the methoxy and methyl groups on the benzene ring, and the sulfonamide functional group .Mécanisme D'action
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate brain activity. By increasing the levels of GABA in the brain, this compound can help to reduce the symptoms of addiction and epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce the symptoms of addiction and epilepsy. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is that it is a potent inhibitor of GABA transaminase, which makes it a promising candidate for the treatment of addiction and epilepsy. However, one of the limitations of this compound is that it has a short half-life, which can make it difficult to administer in clinical settings.
Orientations Futures
There are several future directions for research on N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide. One area of interest is the development of new analogs of this compound that have longer half-lives and improved pharmacological properties. Another area of interest is the study of this compound in combination with other drugs, such as benzodiazepines, to determine if it can enhance their therapeutic effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of GABA transaminase, which makes it a promising candidate for the treatment of addiction and epilepsy. While there are limitations to its use, there are several future directions for research on this compound that could lead to the development of new and improved treatments for these conditions.
Méthodes De Synthèse
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with N-(cyclopentyl) piperidine in the presence of a base. The resulting intermediate is then treated with methylmagnesium bromide to yield this compound.
Applications De Recherche Scientifique
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help to reduce the symptoms of addiction and epilepsy.
Safety and Hazards
Propriétés
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-15-13-18(7-8-19(15)24-2)25(22,23)20-14-16-9-11-21(12-10-16)17-5-3-4-6-17/h7-8,13,16-17,20H,3-6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMYBWDREKHIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

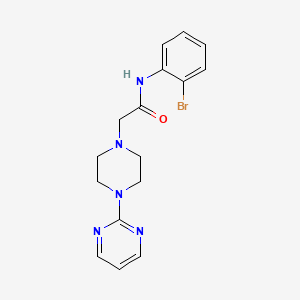
![2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2903218.png)
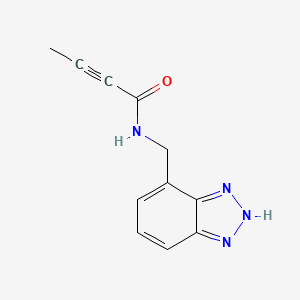
![2-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenylhydrazinecarbothioamide](/img/structure/B2903220.png)
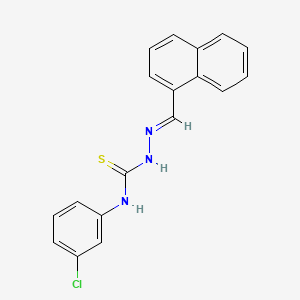

![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2903224.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2903225.png)
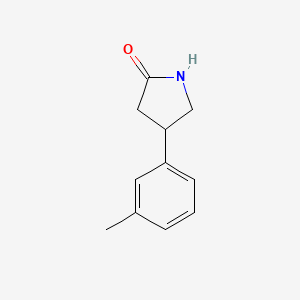
![Tert-butyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-fluorobenzoate](/img/structure/B2903231.png)
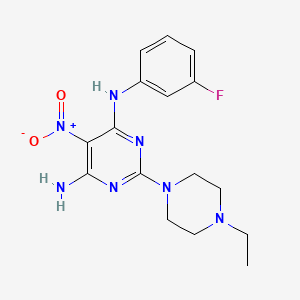
![4-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903233.png)
